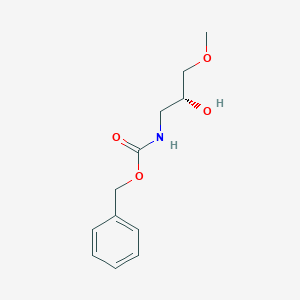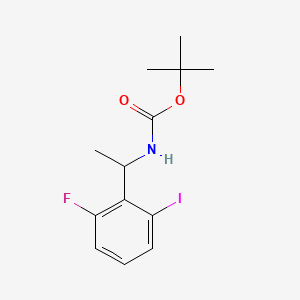
tert-Butyl (1-(2-fluoro-6-iodophenyl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring substituted with fluorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-fluoro-6-iodoaniline.
Formation of the Carbamate: tert-Butyl carbamate is then introduced to the reaction mixture.
Coupling Reaction: The final step involves a coupling reaction where the carbamate group is attached to the phenyl ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The fluorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products:
Oxidation: Products include phenolic derivatives.
Reduction: Products include primary amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of novel catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the phenyl ring substitution.
2-Fluoro-6-iodoaniline: Shares the phenyl ring substitution but lacks the carbamate group.
Uniqueness:
- The combination of the tert-butyl carbamate group with the 2-fluoro-6-iodophenyl moiety makes this compound unique, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C13H17FINO2 |
|---|---|
Molecular Weight |
365.18 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-fluoro-6-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C13H17FINO2/c1-8(16-12(17)18-13(2,3)4)11-9(14)6-5-7-10(11)15/h5-8H,1-4H3,(H,16,17) |
InChI Key |
ZETBLWQJHQGWBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC=C1I)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15306513.png)
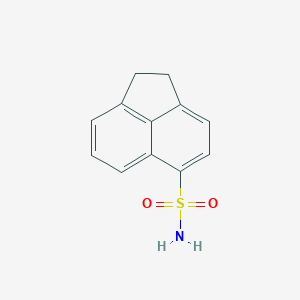
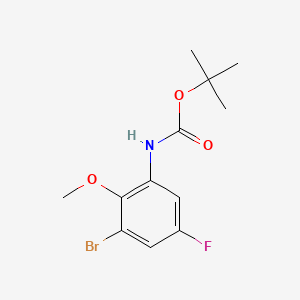
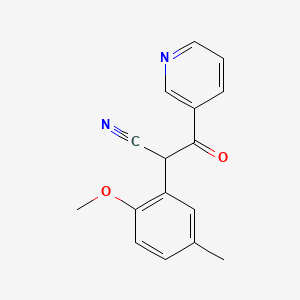

![4-Fluoro-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15306555.png)
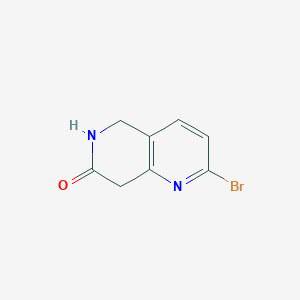
![1-Bromo-2-[(tert-butoxy)carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B15306564.png)
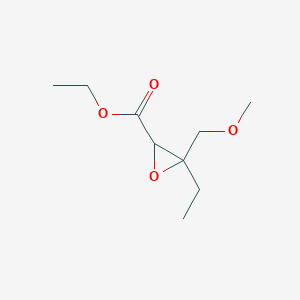
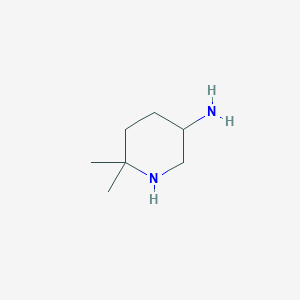

![Rac-methyl 3-[(1r,3r)-3-hydroxycyclohexyl]propanoate](/img/structure/B15306585.png)
![Methyl 2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylate hydrochloride](/img/structure/B15306594.png)
